trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanone
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Overview
Description
trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanone: is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered ring ketones, which are known for their strained ring structure. This particular compound features a benzyloxymethyl group and a methyl group attached to the cyclobutanone ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanone typically involves multiple steps. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutene derivative, the benzyloxymethyl group can be introduced through a nucleophilic substitution reaction. The methyl group can be added via alkylation reactions. The final cyclization step often involves the use of strong acids or bases to form the cyclobutanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclobutanones. It serves as a model substrate for understanding the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanone involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The pathways involved can include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations.
Comparison with Similar Compounds
trans-3-(Benzyloxymethyl)cyclobutanol: A related compound with a hydroxyl group instead of a ketone.
trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanol: Similar structure but with an additional hydroxyl group.
trans-3-(Benzyloxymethyl)-2-ethyl-cyclobutanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: trans-3-(Benzyloxymethyl)-2-methyl-cyclobutanone is unique due to its specific combination of functional groups and ring strain. This makes it particularly interesting for studying ring-opening reactions and other transformations that are influenced by ring strain.
Properties
Molecular Formula |
C13H16O2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-3-(phenylmethoxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-10-12(7-13(10)14)9-15-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12-/m1/s1 |
InChI Key |
MJHZKGFRJBBJFS-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC1=O)COCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(CC1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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